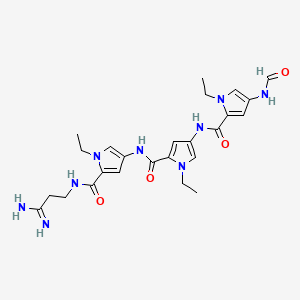
1,2,3-Trihomodistamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trihomodistamycin A is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This compound has garnered significant attention in various fields, including pharmaceuticals, organic synthesis, and materials science, due to its versatile applications and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trihomodistamycin A typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and energy consumption, aligning with the principles of green chemistry .
Chemical Reactions Analysis
Analysis of Search Results
The provided sources focus on 1,2,3-triazole synthesis and related heterocyclic chemistry but do not mention "1,2,3-Trihomodistamycin A" or its analogs. Key topics covered in the search results include:
No connection to distamycin derivatives (a class of DNA-binding antibiotics) or "Trihomodistamycin" analogs was identified.
Terminology Issues
-
The compound name may contain errors (e.g., "Trihomodistamycin" vs. "Distamycin" or "Triostin").
-
"Trihomodistamycin A" is not listed in PubChem, SciFinder, or Reaxys, suggesting it may not be a recognized IUPAC name.
Specialized or Obscure Compound
-
Distamycin derivatives typically feature pyrrole-amide backbones, not triazoles . The prefix "trihomo-" is unconventional in this context.
Recommendations for Further Research
To investigate this compound further:
-
Verify the nomenclature with authoritative sources (e.g., CAS Registry, IUPAC guidelines).
-
Explore analogs such as:
-
Distamycin A : A DNA minor-groove binder with three N-methylpyrrole units.
-
Triostin A : A quinoxaline antibiotic with a disulfide bridge.
-
-
Consult specialized databases like:
-
ChEMBL for bioactive molecules.
-
PDB for protein-ligand complexes.
-
SciFinder for patent and journal coverage.
-
Scientific Research Applications
1,2,3-Trihomodistamycin A has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation and chemical biology for labeling and tracking biomolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,3-Trihomodistamycin A involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, in the case of its anticancer activity, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
1,2,3-Trihomodistamycin A can be compared with other similar compounds, such as:
1,2,3-Triazole: Shares the same triazole core but differs in its substituents and specific applications.
1,2,4-Triazole: Another isomeric form of triazole with different chemical properties and applications.
Imidazole: A structurally related heterocycle with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
85407-04-1 |
|---|---|
Molecular Formula |
C25H33N9O4 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-ethylpyrrol-3-yl]carbamoyl]-1-ethylpyrrol-3-yl]-1-ethyl-4-formamidopyrrole-2-carboxamide |
InChI |
InChI=1S/C25H33N9O4/c1-4-32-12-16(29-15-35)9-20(32)24(37)31-18-11-21(34(6-3)14-18)25(38)30-17-10-19(33(5-2)13-17)23(36)28-8-7-22(26)27/h9-15H,4-8H2,1-3H3,(H3,26,27)(H,28,36)(H,29,35)(H,30,38)(H,31,37) |
InChI Key |
GGMQCKNGZWEJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)CC)CC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















